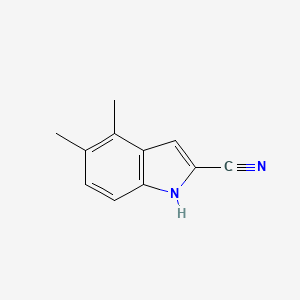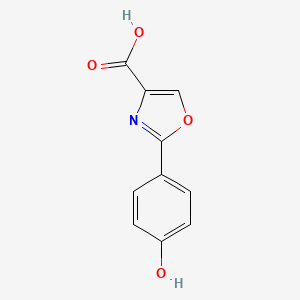
2-(4-Hydroxyphenyl)oxazole-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a carboxylic acid group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydroxyphenyl group adds to its versatility, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid typically involves the cyclization of β-hydroxy amides. One common method includes the use of Deoxo-Fluor® as a fluorinating agent to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazoline intermediate is then oxidized to the oxazole using commercial manganese dioxide packed in a flow reactor .
Industrial Production Methods: While specific industrial production methods for 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid are not widely documented, the general approach involves scalable flow synthesis techniques. These methods offer advantages such as improved safety profiles and higher purity of the final product without the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxazoline intermediate can be oxidized to the oxazole using reagents like manganese dioxide.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as halides and bases can be used for nucleophilic substitution reactions on the hydroxyphenyl group.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential antimicrobial and anti-biofilm activities.
Medicine: It is being explored for its potential use in developing new therapeutic agents due to its biological activity.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
4-Oxazolecarboxylic acid: This compound lacks the hydroxyphenyl group, making it less versatile in terms of chemical modifications.
2-(2-Hydroxyphenyl)-2-oxazolin-4-carbonyl group: This compound has a similar structure but differs in the position of the hydroxy group, which can affect its reactivity and biological activity.
Uniqueness: 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid is unique due to the presence of both the hydroxyphenyl and oxazole moieties, which confer a combination of chemical reactivity and biological activity not found in simpler oxazole derivatives.
Propriétés
Formule moléculaire |
C10H7NO4 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-5,12H,(H,13,14) |
Clé InChI |
GUAZZCIPXOGMQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13159258.png)
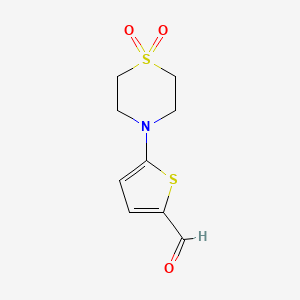

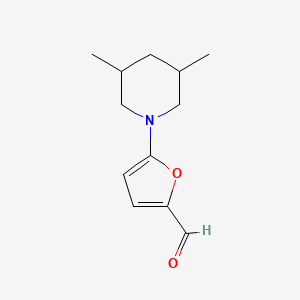
![2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13159279.png)

![Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159299.png)
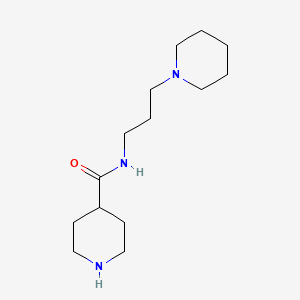
![5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13159311.png)
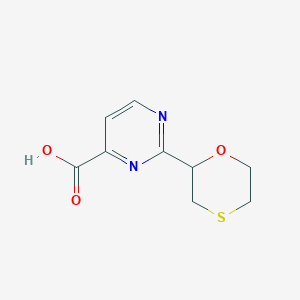
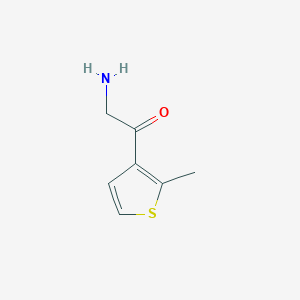
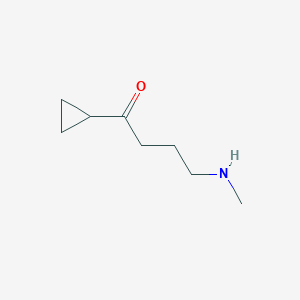
![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)
